(2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide: is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration of a suitable aromatic precursor, followed by coupling with the furan ring.
Formation of the carbamothioyl group: This is typically done by reacting the intermediate with thiourea or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include amine derivatives of the nitrophenyl group.
Substitution: Products may include substituted carbamothioyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[(2-methyl-4-aminophenyl)carbamothioyl]prop-2-enamide: Similar structure but with an amine group instead of a nitro group.
(2E)-3-(furan-2-yl)-N-[(2-methyl-4-chlorophenyl)carbamothioyl]prop-2-enamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide imparts unique electronic properties, making it particularly useful in redox reactions and as a potential pharmacophore in drug design.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-9-11(18(20)21)4-6-13(10)16-15(23)17-14(19)7-5-12-3-2-8-22-12/h2-9H,1H3,(H2,16,17,19,23)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYZFNEIQQAFQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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